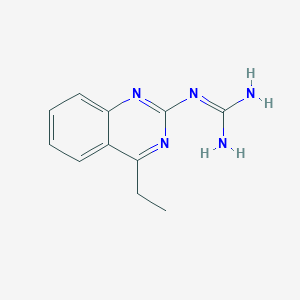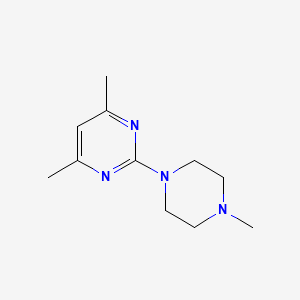![molecular formula C13H13ClN4OS B11031862 2-(4-chlorophenyl)-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)acetamide](/img/structure/B11031862.png)
2-(4-chlorophenyl)-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide is a heterocyclic compound that combines a triazole ring and a thiadiazine ring. This compound is of significant interest due to its potential pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .
Preparation Methods
The synthesis of 2-(4-Chlorophenyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide involves several routes. One common method is the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide has diverse applications in scientific research:
Chemistry: It serves as a synthetic intermediate in the preparation of other heterocyclic compounds.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with target receptors, leading to inhibition of enzyme activities. For example, it inhibits carbonic anhydrase by binding to the active site of the enzyme, preventing its normal function .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazine derivatives, such as:
- 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines
These compounds share similar structural features but differ in their pharmacological activities and specific applications. The uniqueness of 2-(4-Chlorophenyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide lies in its specific combination of triazole and thiadiazine rings, which confer distinct biological activities .
Properties
Molecular Formula |
C13H13ClN4OS |
|---|---|
Molecular Weight |
308.79 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)acetamide |
InChI |
InChI=1S/C13H13ClN4OS/c14-10-4-2-9(3-5-10)8-11(19)15-12-16-17-13-18(12)6-1-7-20-13/h2-5H,1,6-8H2,(H,15,16,19) |
InChI Key |
XQBRTPGNJZCORV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NN=C2SC1)NC(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Amino-2-(2-naphthyl)-5-phenylimidazo[1,5-B]pyridazin-3-YL cyanide](/img/structure/B11031779.png)
![2-chloro-5-(2-methylpropyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B11031780.png)
![8-ethoxy-4,4,6-trimethyl-1-[5-methyl-2-phenyl-4-(phenylcarbonyl)-1H-pyrrol-3-yl]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11031782.png)
![2-[2-(benzylamino)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B11031788.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-[3,5-bis(trifluoromethyl)phenyl]acetamide](/img/structure/B11031795.png)
![N-(1H-benzimidazol-2-ylmethyl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide](/img/structure/B11031800.png)
![N-{(E)-amino[(4-methylquinazolin-2-yl)amino]methylidene}benzenesulfonamide](/img/structure/B11031805.png)
![2-{[6-(cyclohexylsulfonyl)pyridazin-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11031818.png)
![N-(2,4-dimethylphenyl)-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11031824.png)

![N-(4-{3-[1-(1H-benzimidazol-2-yl)-5-hydroxy-3-propyl-1H-pyrazol-4-yl]-2,5-dioxopyrrolidin-1-yl}phenyl)acetamide](/img/structure/B11031841.png)
![Tetramethyl 7'-ethoxy-6'-(4-fluorobenzoyl)-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-C]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11031848.png)
![N-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B11031850.png)

